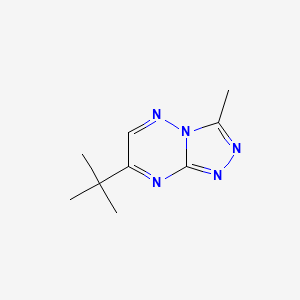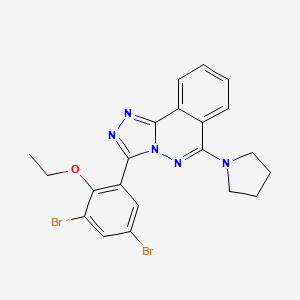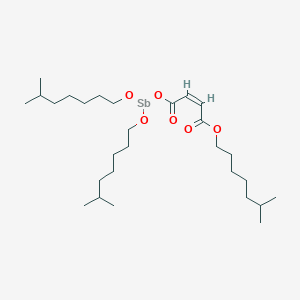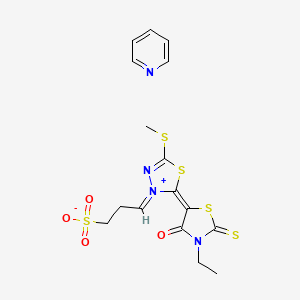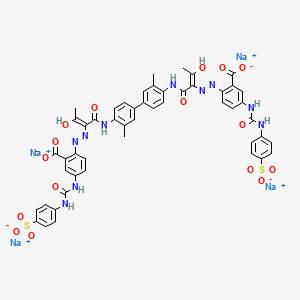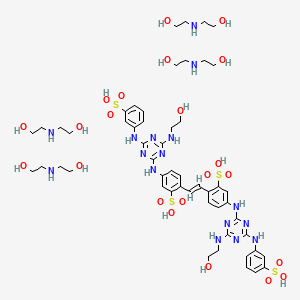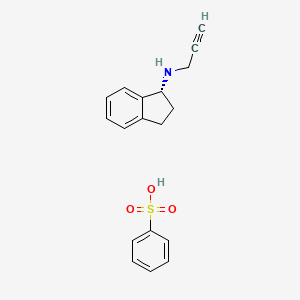
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio-: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have gained attention due to their wide range of pharmacological activities, including anti-inflammatory, hypotensive, analgesic, and anti-aggregatory properties . This compound is of particular interest in medicinal chemistry and coordination chemistry, where it forms complex compounds with enhanced biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzimidazole with isocyanates or carbodiimides to form the urea derivative . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and may require catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complex compounds with transition metals.
Biology: In biological research, the compound is investigated for its interactions with cellular membranes and its potential as a drug candidate. Molecular dynamics simulations have shown that the compound can interact with phospholipid bilayers, which is important for understanding its permeability and cytotoxicity .
Medicine: In medicine, the compound is explored for its antiproliferative activity against cancer cells. Studies have shown that it exhibits significant activity against human adenocarcinoma cells, making it a potential candidate for targeted cancer therapy .
Industry: In the industrial sector, the compound is used in the development of new materials and as a corrosion inhibitor. Its ability to form stable complexes with metals makes it useful in various industrial applications .
Wirkmechanismus
The mechanism of action of urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions . For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth . The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Benzimidazolyl-urea: A similar compound with a benzimidazole moiety, known for its pharmacological activities.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness: Urea, 1-((2-benzimidazolyl)amidino)-3-cyclohexyl-2-thio- is unique due to its specific structure, which allows it to form stable complexes with transition metals and exhibit enhanced biological properties. Its ability to interact with cellular membranes and its significant antiproliferative activity against cancer cells make it a promising compound for further research and development .
Eigenschaften
CAS-Nummer |
113367-96-7 |
|---|---|
Molekularformel |
C15H20N6S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h4-5,8-11H,1-3,6-7H2,(H2,19,20,21)(H2,16,17,18,22) |
InChI-Schlüssel |
QIPXIXMIDHDHLF-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
C1CCC(CC1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





